Product packaging for 2,5-dichloro-N-methoxybenzamide(Cat. No.:CAS No. 1201935-41-2)

2,5-dichloro-N-methoxybenzamide

Cat. No.: B3089880
CAS No.: 1201935-41-2
M. Wt: 220.05 g/mol
InChI Key: YGKPJQAYKBAHED-UHFFFAOYSA-N
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Description

Contextualization of Halogenated and Alkoxylated Benzamide (B126) Derivatives

Among the diverse range of substituted benzamides, halogenated and alkoxylated derivatives are of significant interest in chemical research.

Halogenated Benzamides : These derivatives contain one or more halogen atoms (Fluorine, Chlorine, Bromine, Iodine) on the aromatic ring. The presence, number, and position of these halogens modify the electronic properties of the ring, influencing the compound's reactivity. nih.gov For instance, halogen atoms are electron-withdrawing, which can affect the acidity of N-H protons and the susceptibility of the aromatic ring to certain reactions. researchgate.net Halogenated benzamides are often used as intermediates in synthesis, where the halogen can be replaced or used as a handle in cross-coupling reactions to build more complex molecules. jst.go.jp

Alkoxylated Benzamides : These compounds feature an alkoxy group (e.g., methoxy (B1213986), -OCH₃) on the benzene (B151609) ring. Methoxy groups, for example, are electron-donating, which also alters the electronic nature of the aromatic system. bldpharm.com This can influence the molecule's reactivity and interactions with other molecules. The synthesis of various methoxy-substituted benzamides is a common theme in medicinal chemistry research, exploring how the position and number of these groups affect a compound's properties. nih.gov

The compound of interest, 2,5-dichloro-N-methoxybenzamide, is a member of both these classes, featuring two chlorine atoms and an N-alkoxy substitution on the amide nitrogen itself.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

Substituted benzamides are foundational scaffolds in modern organic chemistry and are extensively researched in medicinal chemistry. nih.gov Their significance stems from several key factors:

Synthetic Versatility : The benzamide framework is a versatile building block. acs.orgresearchgate.net The amide bond is relatively stable, and the aromatic ring can be readily functionalized, allowing chemists to synthesize large libraries of derivatives for research purposes. researchgate.net The ease of synthesis and stability of the resulting products make them attractive starting points for complex molecular architectures. researchgate.net

Structural Scaffolding : In medicinal chemistry, the substituted benzamide motif is recognized as a "pharmacophore," a structural unit responsible for a molecule's interactions with a biological target. cymitquimica.com Researchers synthesize and study a wide range of these derivatives to understand structure-activity relationships, which is a crucial step in the development of new therapeutic agents.

Modulation of Physicochemical Properties : The introduction of substituents like halogens and alkoxy groups allows for the fine-tuning of a molecule's properties, such as solubility, lipophilicity, and metabolic stability. This modulation is a key aspect of chemical research, aiming to optimize compounds for specific scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B3089880 2,5-dichloro-N-methoxybenzamide CAS No. 1201935-41-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-N-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-13-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPJQAYKBAHED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=C(C=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

2,5 Dichloro N Methoxybenzamide

Chemical Structure

is a specific substituted benzamide (B126). Its structure consists of a central benzene (B151609) ring substituted at position 1 by an N-methoxycarboxamide group [-C(=O)NH(OCH₃)] and at positions 2 and 5 by chlorine atoms. The N-methoxyamide functional group is a key feature, distinguishing it from more common N-alkyl or N-aryl benzamides.

SMILES: COC(=O)NC1=CC(Cl)=CC=C1Cl

Physical and Chemical Properties

Specific experimental data for is not widely available in the public literature. The following table includes basic identifiers and computed properties for the closely related compound 2,5-dichloro-N-methoxy-N-methylbenzamide , as this specific N-methoxy variant is not extensively documented.

PropertyValue
CAS Number 674346-55-5
Molecular Formula C₉H₉Cl₂NO₂
Molecular Weight 234.08 g/mol
Purity >95.0%
Appearance Typically a solid at room temperature
Solubility Expected to be poorly soluble in water, soluble in organic solvents

Synthesis and Formulation

A general, plausible laboratory synthesis for would involve a standard two-step procedure starting from 2,5-dichlorobenzoic acid.

Formation of the Acyl Chloride : 2,5-dichlorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This reaction converts the carboxylic acid into the more reactive 2,5-dichlorobenzoyl chloride .

Amide Bond Formation : The resulting acyl chloride is then reacted with methoxyamine hydrochloride (CH₃ONH₂·HCl) in the presence of a base. The base, typically an organic amine like triethylamine (B128534) (Et₃N) or pyridine, is required to neutralize the hydrochloric acid byproduct and to free the methoxyamine from its salt form, allowing it to act as a nucleophile. This final step forms the N-methoxyamide bond, yielding .

This synthetic route is a common and effective method for preparing N-alkoxy amides in a laboratory setting. nih.gov

Chemical Reactivity and Stability

The reactivity of is dictated by its three main components: the dichlorinated aromatic ring, the amide carbonyl group, and the N-O bond.

N-Methoxyamide Group : This functional group is a close relative of the well-known N-methoxy-N-methylamides (Weinreb amides). A key feature of these amides is their controlled reactivity with strong nucleophiles like organolithium or Grignard reagents. The reaction typically stops at the ketone stage because the initial adduct is stabilized as a chelate, preventing the common over-addition that leads to tertiary alcohols. acs.org However, under strongly basic conditions, an E2 elimination reaction can occur, leading to cleavage of the amide and the formation of formaldehyde. researchgate.net The N-O bond itself can be cleaved under reductive conditions, using reagents like samarium(II) iodide or via electrochemical methods. jst.go.jp

Dichlorinated Benzene Ring : The two chlorine atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or with specific activation. However, they can serve as handles in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The electronic-withdrawing nature of the chlorine atoms also influences the reactivity of the rest of the molecule. researchgate.net

Stability : The compound is an amide and is therefore generally stable under neutral conditions. It can be hydrolyzed back to 2,5-dichlorobenzoic acid and methoxyamine under strong acidic or basic conditions, typically requiring heat.

Spectroscopic Data Summary

Spectroscopy Expected Features
¹H NMR - Aromatic Region (δ 7.2-7.6 ppm): Three protons on the dichlorinated ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring. - Methoxy (B1213986) Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group. - Amide Proton (δ >8.5 ppm): A broad singlet for the N-H proton.
¹³C NMR - Carbonyl Carbon (δ ~165-168 ppm): A signal for the amide carbonyl carbon. - Aromatic Carbons (δ ~125-135 ppm): Six distinct signals are expected for the six carbons of the benzene ring, two of which would be directly attached to chlorine atoms (C-Cl). - Methoxy Carbon (δ ~64 ppm): A signal for the methoxy carbon (-OCH₃).
IR Spectroscopy - N-H Stretch: A peak around 3300-3200 cm⁻¹. - C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹. - C=O (Amide I band) Stretch: A strong absorption peak around 1660-1680 cm⁻¹. - N-O Stretch: A peak in the 950-850 cm⁻¹ region. - C-Cl Stretch: Strong absorptions typically found in the 1100-800 cm⁻¹ region.
Mass Spectrometry (EI) - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight, showing a characteristic isotopic pattern (M, M+2, M+4) due to the presence of two chlorine atoms. - Fragmentation: Common fragmentation patterns would include the loss of -OCH₃, -NH(OCH₃), and the cleavage of the C-C(O) bond to give a dichlorobenzoyl cation.

Photoredox Catalysis (e.g., DDQ*-Initiated Transformations)

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a well-known oxidant that can be activated by light to initiate chemical transformations. nih.gov While direct photoredox catalysis for the synthesis of is not extensively documented, analogous transformations highlight the potential of this approach.

DDQ-initiated reactions often proceed through the formation of radical cations or by acting as a hydride abstractor. nih.govrsc.org For instance, the oxidation of pentadienyl ethers by DDQ can initiate Nazarov cyclizations, proceeding through a pentadienyl cation formed by hydride transfer. rsc.org This process is accelerated by electron-donating substituents on the substrate. rsc.org

Another relevant example is the reaction of vinyl oxazolidinones with DDQ, which generates α,β-unsaturated acyliminium ions. These reactive intermediates can then undergo intramolecular 1,4-addition reactions with appended nucleophiles to form cyclic products with good diastereocontrol. nih.gov This highlights a strategy for increasing molecular complexity from readily available starting materials through oxidative carbon-hydrogen bond functionalization. nih.gov The mechanism is thought to involve the formation of a radical cation followed by hydrogen atom abstraction. nih.gov

These examples demonstrate the capability of DDQ to initiate cyclizations and other complex transformations under oxidative conditions, often involving radical or cationic intermediates. Such principles could be applied to the synthesis of analogs of by designing appropriate precursors that can be activated by DDQ under photoredox conditions.

N-Centered Radical Intermediate Generation

The generation of nitrogen-centered radicals is a key step in many synthetic routes for nitrogen-containing heterocyclic compounds. researchgate.net These highly reactive intermediates can be generated from various precursors, including N-alkoxyamides, through photoredox catalysis. nih.govnih.gov

One common method involves the single-electron reduction of N-alkoxyamides. For example, N-alkoxyazinium or azolium salts can undergo facile mono-electronic photocatalytic reduction to generate alkoxy radicals. rsc.org More directly relevant to N-methoxybenzamides, amidyl radicals can be generated from the reductive cleavage of the N-O bond. princeton.edu Photocatalytic systems using catalysts like Eosin Y can facilitate these transformations under visible light. princeton.edu

Another approach is the generation of amidyl radicals from N-amidopyridinium salts through single-electron transfer (SET) reduction. nih.gov This strategy has been successfully employed for remote C-H bond functionalization via 1,5-hydrogen atom transfer processes. nih.gov The electronic properties of the amidyl radical can be tuned by modifying the substituents on the nitrogen atom, with electron-withdrawing groups stabilizing the radical. nih.gov

The generation of N-centered radicals from N-methoxybenzamide derivatives can also be achieved through direct single-electron oxidation of the corresponding amide in the presence of a photoredox catalyst and a base, proceeding via a proton-coupled electron transfer (PCET) process. nih.gov These generated amidyl radicals are potent hydrogen atom transfer (HAT) reagents, capable of abstracting hydrogen atoms from various substrates to initiate further reactions. nih.govnih.gov

Cyclization Reactions

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds. For N-methoxybenzamides and their analogs, various cyclization strategies have been developed to construct fused ring systems.

Intramolecular Cascade Cyclizations

Intramolecular cascade reactions provide an efficient means of building complex molecular architectures in a single step. For instance, N-alkoxy-ortho-alkynylbenzamides can undergo a regioselective intramolecular cyclization/halogenation reaction when treated with CuCl2/NCS, yielding 3-(chloromethylene)isobenzofuran-1-ones exclusively through a 5-exo-dig cyclization. nih.gov

Furthermore, metal-free electrochemical oxidative intramolecular cyclization of N-propargylbenzamides with alcohols offers a sustainable method to produce structurally diverse oxazole (B20620) ketals. This reaction proceeds via a 5-exo-dig radical cyclization under mild conditions in an undivided cell, avoiding the need for external transition-metal catalysts or chemical oxidants. rsc.org

Formation of Fused Heterocyclic Systems (e.g., Isoindolinones, Chromanes)

Isoindolinones: The synthesis of isoindolinones from N-methoxybenzamides has been extensively studied. Palladium-catalyzed C-H activation of N-methoxybenzamides and subsequent coupling with alkenes or styrenes provides a direct route to 3-substituted isoindolinones. nih.govfigshare.com This tandem process can involve a Fujiwara-Morita/aza-Wacker reaction sequence. nih.gov The N-methoxy group often acts as a directing group to facilitate the ortho C-H activation. Similarly, rhodium(III)-catalyzed redox-neutral 1,1-cyclization of N-methoxy benzamides with maleimides leads to the formation of isoindolinone spirosuccinimides through N-H/C-H/N-O bond activation. acs.org

Below is a table summarizing the synthesis of isoindolinones from various N-methoxybenzamides and alkenes.

N-Methoxybenzamide SubstituentAlkeneCatalyst SystemProductYieldReference
HMethyl acrylatePd(OAc)2 / BQMethyl 1-oxo-2,3-dihydro-1H-isoindole-3-carboxylateHigh rsc.org
4-MeMethyl acrylatePd(OAc)2 / BQMethyl 6-methoxy-1-oxo-2,3-dihydro-1H-isoindole-3-carboxylate75% rsc.org
4-ClMethyl acrylatePd(OAc)2 / BQMethyl 6-chloro-1-oxo-2,3-dihydro-1H-isoindole-3-carboxylate53% rsc.org
HStyrenePd(OAc)2 / BQ3-Phenyl-2,3-dihydro-1H-isoindol-1-oneModerate nih.gov

Chromanes: While a direct synthesis of chromanes from is not prominently reported, the chromane (B1220400) scaffold is a significant heterocyclic motif found in many bioactive molecules. nih.govchemrxiv.org Synthetic strategies towards chromanes often involve the annulation of phenols with alkenes or other precursors. nih.govgoogle.com Conceptually, derivatives of N-methoxybenzamides could be envisioned as precursors to intermediates that undergo cyclization to form chromanes, although this remains an area for further exploration.

Electrophilic Aromatic Substitution (e.g., Bischler-Napieralski Type Reactions for Related Amides)

The Bischler-Napieralski reaction is a classic example of an intramolecular electrophilic aromatic substitution that leads to the formation of dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comjk-sci.com This reaction is typically carried out under acidic conditions using a dehydrating agent like POCl3 or P2O5. nrochemistry.comyoutube.com The mechanism is believed to proceed through a nitrilium ion intermediate. nrochemistry.com

A key factor for a successful Bischler-Napieralski reaction is the presence of electron-donating groups on the aromatic ring, which facilitates the electrophilic attack. nrochemistry.comjk-sci.com For amides lacking such activation, more forceful conditions, such as refluxing in POCl3 with P2O5, are often required. jk-sci.com

An illustrative example is the treatment of N-[2-(4-methoxyphenyl)-ethyl]-4–methoxybenzamide with POCl3, which yields the corresponding 7-methoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. wikipedia.org This demonstrates the applicability of this reaction to amides with structural similarities to derivatives of , provided a suitable β-arylethyl side chain is present.

Synthesis of Deuterium-Labeled Analogs

Deuterium-labeled compounds are invaluable tools in mechanistic studies and for modifying the pharmacokinetic properties of drug candidates. clearsynth.comhwb.gov.inacs.org The synthesis of deuterium-labeled analogs of can be approached through several general methods for deuterium (B1214612) incorporation.

One common strategy is hydrogen-deuterium (H/D) exchange catalyzed by a transition metal. mdpi.comnih.gov For example, palladium on carbon (Pd/C) in the presence of aluminum and D2O can facilitate selective H-D exchange reactions. mdpi.com Iron catalysts have also been shown to be effective for the deuteration of anilines, indoles, and phenols. nih.gov

Another approach is reductive deuteration, where a functional group is replaced with deuterium. hwb.gov.in This can involve the reduction of a halogenated precursor with a deuterium source. Additionally, direct exchange of hydrogen for deuterium on a target molecule or a late-stage intermediate can be achieved under basic or acidic conditions, often using D2O as the deuterium source. hwb.gov.in For instance, the synthesis of deuterated n-octylamine has been accomplished starting from the corresponding amide. epj-conferences.org

While a specific protocol for the deuteration of is not detailed in the provided search results, the general principles of H/D exchange and reductive deuteration are applicable for the synthesis of its labeled analogs.

Microfluidic Synthesis and Reaction Optimization

The application of microfluidic technology to the synthesis of and its analogs represents a significant advancement over traditional batch methods. While specific literature on the microfluidic synthesis of is not currently available, the principles and advantages of this technology have been extensively demonstrated for the synthesis of other benzamides and related amide compounds. Microreactors offer enhanced control over reaction parameters, leading to improved yields, higher purity, and safer reaction conditions. researchgate.netnih.gov

Microfluidic systems, characterized by channels with dimensions on the micrometer scale, provide a high surface-area-to-volume ratio. rsc.org This feature facilitates rapid heat and mass transfer, allowing for precise temperature control and efficient mixing of reactants. researchgate.net Such control is particularly beneficial for exothermic reactions, minimizing the formation of byproducts and enhancing the selectivity of the desired product. researchgate.net

The continuous-flow nature of microfluidic synthesis allows for the seamless integration of reaction, separation, and purification steps. researchgate.net This can significantly reduce processing times and the need for manual handling of intermediates. Furthermore, the small reaction volumes inherent in microreactors enhance safety, especially when dealing with hazardous reagents or intermediates. researchgate.net

Research on the continuous-flow synthesis of amides has demonstrated the feasibility and benefits of this approach. For instance, a direct flow-based synthesis of various aliphatic and aromatic amides has been developed using carbon disulfide as a coupling agent and alumina (B75360) as a heterogeneous Lewis acid catalyst. nih.gov This method offers high yields and simplifies purification protocols. nih.gov

The optimization of amidation reactions in microreactors can be systematically achieved by varying parameters such as flow rate, temperature, and reactant concentrations. whiterose.ac.uk Design of experiments (DoE) can be employed in conjunction with automated microfluidic systems to rapidly screen a wide range of reaction conditions and identify the optimal parameters for a specific transformation.

For the synthesis of a halogenated N-alkoxybenzamide like , a microfluidic approach would likely involve the reaction of 2,5-dichlorobenzoyl chloride with O-methylhydroxylamine in a suitable solvent. The precise control over stoichiometry and residence time in a microreactor would be crucial to maximize the yield of the desired product and minimize the formation of potential side products.

The table below summarizes representative conditions and outcomes for the synthesis of amides in continuous-flow systems, illustrating the potential for optimizing the synthesis of .

Amide ProductReactantsCatalyst/Coupling AgentSolventTemperature (°C)Residence TimeYield (%)
N-Benzylbenzamide Benzoic acid, BenzylamineCarbon disulfide/AluminaAcetonitrile6010 min95
N-(4-Methoxyphenyl)acetamide Acetic acid, p-Anisidine-p-Cymene160-85
[¹⁸F]FMISO Precursor, [¹⁸F]fluoride-Acetonitrile1700.5 min28.4 ± 3.0

This table presents data from various sources on amide synthesis in continuous-flow systems and is intended to be illustrative of the general conditions and yields achievable with this technology. nih.govwhiterose.ac.uk

The development of a dedicated microfluidic process for would enable a more efficient, safer, and scalable production of this compound, facilitating further research and application.

Chemical Reactivity and Transformation Mechanisms of 2,5 Dichloro N Methoxybenzamide

The reactivity of 2,5-dichloro-N-methoxybenzamide is significantly influenced by the interplay of its constituent functional groups: the electron-withdrawing chlorine atoms, the carbonyl system of the amide, and the N-methoxy group which serves as a key directing element in modern synthetic methodologies. These features dictate the compound's behavior across a range of reaction types, from substitution pathways to sophisticated transition metal-catalyzed functionalizations.

Structural Elucidation and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. Experiments are typically conducted in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃). rsc.org

In the ¹H NMR spectrum of 2,5-dichloro-N-methoxybenzamide, specific signals corresponding to each unique proton environment are expected. The aromatic region would display signals for the three protons on the dichlorinated benzene (B151609) ring. The methoxy (B1213986) group and the amide proton would also produce distinct resonances.

The expected signals are:

Aromatic Protons: Three distinct signals in the aromatic region of the spectrum. The proton at C6 (adjacent to the amide group) would likely appear as a doublet. The proton at C4 (between two chlorine atoms) would be a doublet of doublets, and the proton at C3 would also be a doublet of doublets.

Methoxy Protons (-OCH₃): A sharp singlet, typically appearing further upfield. In related N-methoxybenzamide structures, this signal is consistently found around 3.9 ppm. rsc.org

Amide Proton (-NH-): A broad singlet, the chemical shift of which can be variable and influenced by concentration and solvent. In various N-methoxybenzamides, this is noted as a broad singlet (br s). rsc.org

Expected Proton SignalExpected MultiplicityExpected Chemical Shift Range (ppm)Notes
Aromatic H'sd, dd~7.30 - 7.80Three distinct signals for protons on the dichlorophenyl ring.
Amide NHBroad Singlet (br s)Variable (~8.2 - 8.8)Position and broadness can vary. Often observed in similar structures. rsc.org
Methoxy OCH₃Singlet (s)~3.9Characteristic signal for the N-methoxy group. rsc.org

The proton-decoupled ¹³C NMR spectrum provides a count of the magnetically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated. The wide chemical shift range of ¹³C NMR allows for clear separation of peaks, preventing the overlap often seen in ¹H NMR. issuu.com

The expected signals include:

Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing at the low-field end of the spectrum, typically in the range of 165-168 ppm for related benzamides. rsc.org

Aromatic Carbons: Six signals for the benzene ring carbons. Two of these will be for the carbons bonded to chlorine, one for the carbon attached to the amide group, and three for the carbons bonded to hydrogen.

Methoxy Carbon (-OCH₃): A signal in the upfield region, with a characteristic chemical shift. For numerous N-methoxybenzamides, this carbon resonates around 64.5 ppm. rsc.org

Expected Carbon SignalExpected Chemical Shift Range (ppm)Notes
C=O (Amide)~165 - 168Typically the most downfield signal. rsc.org
Aromatic C-Cl~128 - 135Chemical shift influenced by the halogen.
Aromatic C-H~126 - 132Three distinct signals are expected.
Aromatic C-(C=O)~133 - 142Quaternary carbon attached to the amide group.
-OCH₃~64.5Characteristic shift for the N-methoxy carbon. rsc.org

Attached Proton Test (APT) spectroscopy is an advanced NMR technique used to differentiate between carbon atoms based on the number of attached protons. In an APT spectrum, signals for quaternary carbons (C) and methylene (B1212753) carbons (CH₂) appear as negative peaks, while signals for methyl (CH₃) and methine (CH) carbons appear as positive peaks. For this compound, an APT experiment would show the methoxy carbon and the three aromatic CH carbons as positive signals, while the carbonyl carbon and the three quaternary aromatic carbons (C-Cl and C-C=O) would appear as negative signals, aiding in their definitive assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions, which allows for the determination of a compound's molecular weight and elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula of the compound. For this compound (C₈H₇Cl₂NO₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. The presence of two chlorine atoms would produce a characteristic isotopic pattern for the molecular ion peak [M]⁺, with additional peaks at [M+2]⁺ and [M+4]⁺ due to the natural abundance of the ³⁷Cl isotope. This pattern is a definitive indicator of a dichloro-substituted compound. For similar molecules, the difference between the calculated and found mass is typically negligible. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides, often causing minimal fragmentation. rsc.org When analyzing this compound using ESI-MS in positive ion mode, the primary ion observed would be the protonated molecule, [M+H]⁺. This technique is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures.

TechniqueExpected ObservationInformation Gained
ESI-MSProtonated molecule [M+H]⁺Molecular Weight Confirmation
HRMSHighly accurate m/z for [M+H]⁺Elemental Formula Confirmation rsc.org
Isotope Pattern[M]⁺, [M+2]⁺, [M+4]⁺ peaksConfirms the presence of two chlorine atoms.

Infrared (IR) Spectroscopy

Key functional groups in this compound include the amide group, the dichlorinated benzene ring, and the N-methoxy group. The IR spectrum of a related compound, 2-methoxybenzamide, provides insight into the vibrations associated with the amide and methoxy functionalities. Furthermore, studies on other chlorinated benzamides offer guidance on the characteristic absorptions of the chlorinated aromatic ring. For instance, research on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives shows characteristic stretching frequencies for the N-H and carbonyl (C=O) of the amide bond in the ranges of 3294–3524 cm⁻¹ and 1614–1692 cm⁻¹, respectively nih.gov.

Based on these related structures, the following table summarizes the expected characteristic IR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmideN-H stretching3200-3400
AmideC=O stretching (Amide I)1630-1680
AmideN-H bending (Amide II)1550-1620
Aromatic RingC-H stretching3000-3100
Aromatic RingC=C stretching1450-1600
Methoxy GroupC-H stretching2850-2960
Methoxy GroupC-O stretching1000-1100
C-Cl BondC-Cl stretching600-800

X-ray Diffraction Analysis (for Related Crystalline Structures)

X-ray diffraction analysis is a powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound has not been detailed in the available literature, analysis of related halogenated benzamide (B126) structures provides valuable insights into the potential molecular conformation and intermolecular interactions.

A study on the crystal structures of two methoxyphenylbenzamide isomers highlighted the presence of N-H···O and C-H···O hydrogen bonds, as well as halogen-halogen and C-H···π interactions, which play a significant role in the crystal packing nih.gov. In these structures, the central amide segment was found to be nearly linear nih.gov.

Furthermore, the structural analysis of trichlormethiazide, a related dichlorinated compound, revealed an intricate network of N—H⋯O hydrogen bonds, along with π–π and C—Cl⋯π interactions, demonstrating the diverse supramolecular assemblies that can be formed nih.gov. The orientation of the sulfonamide group in this molecule was shown to significantly influence the hydrogen-bonding patterns nih.gov.

The investigation of halogenated benzamides has shown that the position of the halogen substituent on the benzene ring can affect the chemical shift of the amide proton, indicating changes in the electronic environment and potentially the hydrogen bonding patterns dcu.ie. These studies collectively suggest that the crystal structure of this compound would likely be stabilized by a combination of hydrogen bonds involving the amide and methoxy groups, as well as halogen-related interactions.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and empirical formula. For this compound, the theoretical elemental composition can be calculated based on its molecular formula, C₈H₇Cl₂NO₂.

The molecular weight of this compound is calculated as follows: (8 × 12.01) + (7 × 1.01) + (2 × 35.45) + (1 × 14.01) + (2 × 16.00) = 220.05 g/mol

Based on this, the theoretical elemental percentages are:

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
CarbonC12.01896.0843.66%
HydrogenH1.0177.073.21%
ChlorineCl35.45270.9032.22%
NitrogenN14.01114.016.37%
OxygenO16.00232.0014.54%
Total 220.06 100.00%

In experimental settings, the found percentages are expected to be in close agreement with these theoretical values. For instance, in the synthesis and characterization of novel N-substituted benzimidazole (B57391) carboxamides, the analytical results obtained were reported to be within 0.4% of the theoretical values. Similarly, elemental analysis of other halogenated benzamides has been used to confirm their successful synthesis rsc.org.

Spectroscopic Analysis Methods

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. The absorption of light is dependent on the electronic structure of the molecule, with conjugated systems and aromatic rings, such as the one present in 2,5-dichloro-N-methoxybenzamide, typically exhibiting characteristic absorption bands.

Direct Absorption Spectroscopy

Direct absorption UV-Vis spectroscopy is a fundamental technique for the qualitative and quantitative analysis of compounds with chromophores. In the case of this compound, the dichlorinated benzene (B151609) ring and the benzamide (B126) moiety constitute the primary chromophores that would absorb UV radiation. The resulting spectrum would be expected to show one or more absorption maxima (λmax), the positions and intensities of which are characteristic of the compound's electronic transitions.

pH-Induced Spectral Difference Techniques

The pH of a solution can significantly influence the electronic structure of a molecule, particularly if it contains ionizable groups. Changes in pH can lead to shifts in the UV-Vis absorption spectrum. For instance, studies on compounds like dipicolinic acid have demonstrated that changes in pH alter the ionic form of the molecule, resulting in shifts in the absorption maxima. While this compound does not have readily ionizable groups, significant pH changes could potentially affect the conformation and electronic environment of the amide group, which might be detectable by spectral difference techniques.

Derivative Spectroscopy

Derivative spectroscopy is a powerful technique used to enhance the resolution of overlapping spectral bands and to reduce the effects of background interference. This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. A first-order derivative spectrum is characterized by a bipolar function that passes through zero at the λmax of the zero-order spectrum. rsc.org The second-order derivative shows a negative band with a minimum at the same wavelength as the maximum in the zero-order spectrum. rsc.org This technique could be particularly useful for resolving the fine structural details in the UV spectrum of this compound, especially if it were present in a mixture with other absorbing species.

Charge Transfer Complexation Analysis

Charge transfer (CT) complexes can be formed between an electron donor and an electron acceptor molecule. wikipedia.org These complexes often exhibit new, intense absorption bands in the UV-Vis region that are not present in the spectra of the individual components. The formation of a CT complex can be used for the spectrophotometric determination of a compound. For example, electron-rich compounds can form CT complexes with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). scienceopen.com While there is no specific literature on the charge transfer complexation of this compound, this method holds potential for its analysis if a suitable donor or acceptor partner is identified.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar structure and typically contains extended conjugated π-systems. While many aromatic compounds are fluorescent, the presence of heavy atoms like chlorine can sometimes quench fluorescence.

The potential for this compound to exhibit fluorescence would depend on its specific electronic structure and the efficiency of intersystem crossing versus fluorescence emission. The technique could provide valuable information on the compound's electronic properties and its interactions with its environment.

Computational and Theoretical Investigations

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to provide detailed insights into molecular behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. It is employed to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is based on the principle that the energy of a system can be determined from its electron density. This approach is generally less computationally intensive than other high-level quantum chemistry methods, allowing for the study of larger and more complex molecules.

In the context of "2,5-dichloro-N-methoxybenzamide," DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies (corresponding to infrared spectra), and electronic properties like dipole moment and polarizability.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functional (e.g., B3LYP): The Becke, 3-parameter, Lee–Yang–Parr (B3LYP) functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. It is known for providing good results for a wide range of chemical systems.

Basis Set (e.g., 6-311G++): A basis set is a set of functions used to create the molecular orbitals. The 6-311G++ basis set is a triple-zeta basis set, which provides a more accurate description of the electron distribution than smaller basis sets. The "++" indicates the inclusion of diffuse functions on both hydrogen and heavy atoms, which are important for describing systems with lone pairs or anions.

A study on related dimethoxybenzene derivatives highlighted that while the PBE functional was more time-efficient, the B3LYP hybrid functional yielded lower total energy, and the Def2-TZVP basis set, though computationally more demanding, produced lower energy than 6-311G(d,p). nih.gov For a comprehensive analysis of "this compound," a combination like B3LYP/6-311G++ would be a robust choice to balance accuracy and computational cost.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. researchgate.net It is particularly useful for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net For "this compound," TD-DFT calculations could predict its absorption maxima and provide insights into the nature of its electronic transitions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic behavior.

For "this compound," MD simulations could be used to study its conformational flexibility, its interactions with solvent molecules, and its behavior in a biological environment, such as near a protein binding site. While specific MD studies on this compound are not publicly available, research on related molecules, such as certain nitrobenzamide derivatives, has utilized MD simulations to understand their interactions with biological targets. researchgate.net

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of molecular orbitals, particularly the frontier orbitals, is crucial for understanding chemical reactivity.

Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals (FMOs) are the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key to predicting a molecule's reactivity.

HOMO: The HOMO is the orbital from which a molecule is most likely to donate electrons in a chemical reaction.

LUMO: The LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is an important indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. wikipedia.orgnih.gov For "this compound," an analysis of its FMOs would reveal the likely sites for nucleophilic and electrophilic attack.

Below is a hypothetical data table illustrating the kind of information that would be generated from such computational studies. Note: The following data is for illustrative purposes only and is not based on actual calculations for this compound.

Computational ParameterHypothetical ValueSignificance
DFT (B3LYP/6-311G++)
Total Energy-X HartreesThermodynamic stability
Dipole MomentY DebyePolarity and intermolecular interactions
TD-DFT
λmax (in vacuum)Z nmElectronic absorption properties
FMO Analysis
HOMO Energy-A eVElectron-donating ability
LUMO Energy-B eVElectron-accepting ability
HOMO-LUMO Gap(A - B) eVChemical reactivity and kinetic stability

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding chemical bonding and reactivity by examining electron delocalization between orbitals. This method translates the complex, many-electron wavefunction of a molecule into a more intuitive Lewis-like structure of localized bonds and lone pairs. The primary focus of NBO analysis is to quantify the stabilizing effects of donor-acceptor interactions, which occur when a filled (donor) Lewis-type NBO interacts with an empty (acceptor) non-Lewis NBO.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis

This interactive table would typically be populated with specific data from an NBO calculation on this compound, detailing the interacting orbitals and their stabilization energies.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available
Data Not AvailableData Not AvailableData Not Available

Electrostatic Potential Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, offering crucial insights into its reactivity. The MEP map is plotted on the molecule's electron density surface, using a color spectrum to indicate different potential values.

Regions of negative potential, typically colored red, are electron-rich and correspond to sites susceptible to electrophilic attack. Conversely, areas with positive potential, colored blue, are electron-poor and indicate likely sites for nucleophilic attack. The MEP map is invaluable for predicting where a molecule might interact with other species, including biological receptors. For this compound, an MEP study would identify the electronegative oxygen and chlorine atoms as potential negative regions and hydrogen atoms as positive regions.

Reactivity Descriptor Analysis

Other important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Global Hardness (η): A measure of resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the ability to accept electrons.

Table 2: Global Reactivity Descriptors

This table would display the calculated values for this compound, providing a quantitative assessment of its chemical behavior.

ParameterFormulaValue
EHOMO-Data Not Available
ELUMO-Data Not Available
Energy Gap (ΔE)ELUMO - EHOMOData Not Available
Ionization Potential (I)-EHOMOData Not Available
Electron Affinity (A)-ELUMOData Not Available
Global Hardness (η)(I - A) / 2Data Not Available
Global Softness (S)1 / (2η)Data Not Available
Electronegativity (χ)(I + A) / 2Data Not Available
Electrophilicity Index (ω)χ² / (2η)Data Not Available

Theoretical Vibrational Spectra Calculation

Theoretical vibrational spectra are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). These calculations predict the frequencies and intensities of vibrational modes (stretching, bending, torsion) for a molecule in its ground state. The results are then compared with experimental data from FT-IR and FT-Raman spectroscopy.

This comparison helps in the definitive assignment of spectral bands to specific molecular motions. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental values. Potential Energy Distribution (PED) analysis is also used to determine the contribution of individual internal coordinates to each vibrational mode.

Computational Mass Transfer Studies in Synthesis

Computational Fluid Dynamics (CFD) can be employed to model and analyze the synthesis process of a chemical compound in a reactor. Such studies simulate fluid flow, heat transfer, and mass transfer within the reaction environment. By coupling CFD with chemical reaction kinetics, it is possible to predict reaction zones, product yields, and the distribution of reactants and products throughout the reactor. This approach is instrumental in optimizing reactor design and process parameters to enhance efficiency and yield. For the synthesis of this compound, a CFD simulation could model the mixing of reactants and the subsequent mass transfer phenomena, providing insights to scale up the process from the lab to industrial production.

Docking Studies (focusing on interaction mechanisms)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a specific protein target. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

A docking study of this compound would involve placing the molecule into the active site of a target protein and calculating its binding affinity, typically expressed as a binding energy score (in kcal/mol). The analysis focuses on the specific intermolecular interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the binding pocket. These studies help predict the biological activity of the compound and can guide the design of more potent analogues.

Ligand-Receptor Interaction Mechanisms (Theoretical Modeling)

Theoretical modeling plays a pivotal role in elucidating the potential interaction mechanisms between a ligand, such as this compound, and its biological receptor. While specific receptor interactions for this compound are not extensively documented, we can infer potential binding modes based on its structural features and on computational studies of similar molecules, such as other dichlorobenzamide derivatives. unica.itresearchgate.net

The primary forces governing ligand-receptor interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. researchgate.net Molecular docking and molecular dynamics simulations are key computational techniques used to model these interactions. researchgate.net

Hydrogen Bonding: The amide group in this compound contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). The methoxy (B1213986) group's oxygen atom can also act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with amino acid residues like serine, threonine, or the peptide backbone in a receptor's binding pocket.

Hydrophobic Interactions: The dichlorinated benzene (B151609) ring provides a significant hydrophobic surface. This region of the molecule is likely to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine within the receptor.

Electrostatic and Pi-Stacking Interactions: The electron-withdrawing chlorine atoms and the aromatic ring can participate in various electrostatic and pi-stacking interactions with complementary residues in the binding site.

A hypothetical model of this compound docked into a receptor binding site might reveal the dichlorophenyl ring positioned within a hydrophobic pocket, while the N-methoxyamide portion forms hydrogen bonds with polar residues at the pocket's edge.

Binding Affinity Estimation (Computational Methods)

Estimating the binding affinity, or the strength of the interaction between a ligand and its receptor, is a critical step in computational drug design. nih.govresearchgate.net A variety of computational methods are employed for this purpose, ranging from rapid scoring functions to more rigorous free energy calculations. researchgate.netkaust.edu.sa

Docking and Scoring: Molecular docking programs can predict the preferred orientation of this compound within a binding site and assign a score that estimates the binding affinity. These scores are based on empirical or knowledge-based functions that account for various types of interactions.

Molecular Mechanics with Generalized Born and Surface Area Solvation (MM/GBSA): This is a popular method to estimate the free energy of binding from a set of molecular dynamics simulation snapshots. It calculates the difference in energy between the bound complex and the individual ligand and receptor, including terms for solvation energy.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating the relative binding free energy between two ligands. They involve a series of simulations that gradually transform one molecule into another.

The estimated binding affinity of this compound for a hypothetical receptor, as calculated by different computational methods, could be presented as follows:

Computational MethodEstimated Binding Affinity (kcal/mol)
Docking (Score)-8.5
MM/GBSA-10.2 ± 1.5
Free Energy Perturbation-9.8 ± 0.8

Note: The values presented in this table are hypothetical and serve to illustrate the type of data generated by these computational methods.

Conformational Analysis

Conformational analysis of this compound is essential for understanding its three-dimensional shape and how it can adapt to fit into a receptor's binding site. The molecule possesses several rotatable bonds that give rise to different conformers.

The key rotatable bonds include:

The C-C bond between the benzene ring and the carbonyl group.

The C-N bond of the amide linkage.

The N-O bond of the methoxyamide group.

The O-CH3 bond of the methoxy group.

Rotation around these bonds can lead to various spatial arrangements of the functional groups. Computational methods, such as scanning the potential energy surface by systematically rotating dihedral angles, can identify low-energy, stable conformers.

Role As a Synthetic Intermediate and Precursor Chemistry

Precursor in the Synthesis of Radiopharmaceuticals (e.g., Raclopride)

The synthesis of radiopharmaceuticals is a critical area of medicinal chemistry, enabling diagnostic imaging techniques like Positron Emission Tomography (PET). While various benzamide (B126) derivatives are pivotal in this field, a review of the scientific literature indicates that 2,5-dichloro-N-methoxybenzamide is not the direct precursor for the widely used PET ligand, [¹¹C]Raclopride.

Instead, research consistently shows that the synthesis of [¹¹C]Raclopride, a selective dopamine (B1211576) D2 receptor antagonist, commences from 3,5-dichloro-2,6-dimethoxybenzoic acid . Current time information in Bangalore, IN.rsc.orgnih.gov This starting material undergoes a multi-step synthesis to yield the desmethyl-raclopride precursor, which is then radiolabeled with carbon-11. Current time information in Bangalore, IN.rsc.orgnih.gov Another synthetic route for a related radioligand, ([(11)C]carbonyl)raclopride, utilizes 4,6-dichloro-2-iodo-3-methoxyphenol as a key intermediate. ontosight.ai

Although this compound is a structural isomer of intermediates used in the synthesis of some radiopharmaceuticals, there is no direct evidence in the reviewed literature to support its specific use as a precursor for Raclopride. The specific substitution pattern of the precursor is crucial for the final structure and biological activity of the radioligand.

Intermediates for Complex Organic Molecules

Dichlorinated benzamides are recognized as valuable intermediates in the synthesis of complex organic molecules due to the reactivity imparted by the halogen and amide functionalities. While specific examples detailing the use of this compound are not extensively documented in the reviewed literature, the utility of its structural isomer, 4,5-dichloro-2-methoxybenzamide , serves as an illustrative example.

4,5-dichloro-2-methoxybenzamide is employed as a foundational element for constructing more elaborate molecular frameworks, particularly in the development of agrochemicals and pharmaceuticals. nih.gov The synthetic utility of such compounds is generally derived from the following reactions:

Nucleophilic Substitution: The chlorine atoms on the aromatic ring can be displaced by various nucleophiles to introduce new functional groups.

Amide Chemistry: The N-methoxyamide group can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing a handle for further molecular elaboration. nih.gov

The development of automated, building-block based synthesis platforms has further expanded the potential for utilizing such intermediates in the rapid assembly of diverse small molecules, including those with Csp³-rich polycyclic frameworks. nih.gov

Synthesis of Heterocyclic Derivatives (e.g., Pyrazolines, Benzimidazoles, Benzothiazoles)

Heterocyclic compounds are of immense interest in medicinal chemistry due to their prevalence in biologically active molecules. Benzamides can serve as precursors to various heterocyclic systems.

Pyrazolines: The synthesis of pyrazolines often proceeds through the condensation of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. nih.govnih.govasianpubs.org While there is no direct report of this compound being used for this purpose, it could theoretically be converted into a chalcone (B49325) intermediate, which could then undergo cyclization to form a pyrazoline ring.

Benzimidazoles: Benzimidazoles are typically synthesized via the condensation of o-phenylenediamines with aldehydes or carboxylic acids and their derivatives. rsc.orgorganic-chemistry.orgrjlbpcs.com An efficient method involves the reaction of 1,2-arylenediamines with amides, such as N,N-dimethylformamide, in an acidic medium. rsc.org The synthesis of substituted benzimidazoles has also been achieved starting from substituted benzamides. nih.gov

Benzothiazoles: The most common route to benzothiazoles involves the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, or their derivatives. nih.govmdpi.comnih.govorganic-chemistry.orgresearchgate.net For instance, benzothiazole (B30560) amide derivatives have been synthesized through a nucleophilic acyl substitution reaction between 2-aminobenzothiazole (B30445) and various cinnamic acid compounds. nih.gov

While these general synthetic routes exist, the specific application of this compound in the synthesis of these heterocycles is not detailed in the available literature.

Derivatization Strategies for Structural Modification and Exploration

Derivatization is a key strategy in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound. This involves systematically modifying the chemical structure to enhance potency, selectivity, or pharmacokinetic properties. The principles of derivatization are broadly applicable across different classes of organic molecules. mdpi.com

For a molecule like this compound, several derivatization strategies could be envisioned:

Modification of the Benzamide Moiety: The N-methoxyamide group can be a target for modification. For example, replacement of the methoxy (B1213986) group with other substituents could modulate the electronic and steric properties of the molecule.

Substitution of Chlorine Atoms: The chlorine atoms could be replaced via nucleophilic aromatic substitution to introduce a variety of functional groups, thereby exploring the chemical space around the benzene (B151609) ring.

Introduction of New Functional Groups: Functional groups could be introduced at the unsubstituted positions of the benzene ring through electrophilic aromatic substitution, although the existing substituents will direct the position of the new group.

These derivatization strategies are fundamental to the process of drug discovery and can be applied to explore the potential of novel chemical scaffolds. nih.gov

Application in Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.govacs.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification processes.

Benzamides have been shown to participate in cascade reactions. For example, N-alkoxybenzamides can undergo a palladium-catalyzed cascade dehydrogenative cross-coupling/annulation reaction with β-keto esters to synthesize isoquinolinone derivatives. nih.govacs.org This reaction proceeds through an initial α-C(sp²)-H activation, demonstrating the utility of the benzamide scaffold in directing C-H functionalization. Another example is the ruthenium(II)-catalyzed oxidative olefination of N-arylbenzamides, which can be switched between an aza-Michael and an aza-Wacker reaction to produce valuable 3-oxoisoindolinyls and 3-oxoisoindolinylidenes. acs.orgnih.gov

Precursors for Catalytic Systems (e.g., Iodine-catalyzed oxidation)

Hypervalent iodine compounds are recognized as versatile and environmentally benign reagents for a variety of oxidative transformations. In some cases, iodo-substituted aromatic compounds can act as precursors for the in-situ generation of catalytically active hypervalent iodine species.

For instance, 2-iodo-N-isopropyl-5-methoxybenzamide has been developed as a highly reactive and efficient catalyst for the oxidation of primary and secondary alcohols to their corresponding carbonyl compounds. organic-chemistry.orgorganic-chemistry.org The catalytic cycle involves the oxidation of the trivalent iodine of the benzamide to a pentavalent species, which is the active oxidant.

However, the reviewed literature does not provide any evidence that this compound can serve as a precursor for a catalytic system. The presence of chlorine atoms instead of an iodine atom at the ortho position to the amide group precludes its participation in the type of iodine-based catalytic cycle described above. The development of catalytic systems based on chlorinated aromatic compounds typically follows different mechanistic pathways.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes

The synthesis of amides is a fundamental transformation in organic chemistry. For 2,5-dichloro-N-methoxybenzamide, research could focus on moving beyond traditional methods, such as the acylation of O-methylhydroxylamine with 2,5-dichlorobenzoyl chloride. Novel routes might explore transition-metal-catalyzed cross-coupling reactions or innovative activation methods for the carboxylic acid precursor, 2,5-dichlorobenzoic acid. The goal would be to develop syntheses that are more environmentally friendly, cost-effective, and amenable to large-scale production.

Exploration of New Reaction Mechanisms

A detailed mechanistic understanding of the reactions involving this compound is currently lacking. Future studies could investigate the kinetics and thermodynamics of its formation to optimize reaction conditions. Furthermore, exploring its reactivity in various chemical transformations could uncover new reaction pathways and lead to the discovery of novel chemical entities. For instance, the influence of the electron-withdrawing chlorine atoms and the N-methoxy group on the reactivity of the aromatic ring and the amide bond would be a key area of investigation.

Advanced Spectroscopic Characterization

A comprehensive spectroscopic profile of this compound is essential for its unambiguous identification and for understanding its structural nuances.

Spectroscopic Data for this compound
¹H NMR Predicted chemical shifts would show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The coupling patterns of the aromatic protons would provide information about their relative positions on the benzene (B151609) ring.
¹³C NMR Predicted spectra would reveal signals for each unique carbon atom, including the two chlorinated aromatic carbons, the four other aromatic carbons, the carbonyl carbon, and the methoxy carbon.
Infrared (IR) Characteristic absorption bands would be expected for the N-H stretch (if present, depending on tautomeric forms), the C=O stretch of the amide, and the C-Cl stretches.
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Deeper Theoretical Insights

Computational chemistry could provide significant insights into the properties of this compound.

Theoretical Investigation Areas
Molecular Geometry Calculations could determine the preferred conformation of the molecule, including the dihedral angles between the aromatic ring and the amide plane.
Electronic Properties The distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential could be mapped to predict its reactivity and intermolecular interactions.
Vibrational Analysis Theoretical calculation of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

Design of Next-Generation Synthetic Intermediates

The structure of this compound makes it a potentially valuable scaffold for the synthesis of more complex molecules. The chlorine atoms can be substituted via various nucleophilic aromatic substitution or cross-coupling reactions. The amide functionality can also be modified or used to direct further reactions. By strategically altering these functional groups, a diverse library of new compounds could be generated for screening in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-methoxybenzamide, and how can reaction efficiency be monitored?

  • Methodological Answer : The compound can be synthesized via acylation of 2,5-dichlorobenzoyl chloride with methoxyamine derivatives. A general procedure involves reacting benzoyl chloride analogs with methoxyamine in a biphasic system (water/ethyl acetate) at 0°C, followed by room-temperature equilibration and purification via flash chromatography . Reaction progress is monitored using TLC, and purity is confirmed by HPLC or NMR spectroscopy. Adjusting stoichiometry (e.g., 1:20 molar ratio of substrate to acyl chloride) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify substituent positions (e.g., methoxy and chloro groups). Aromatic protons appear as doublets due to para-substitution .
  • IR : Stretching frequencies near 1650 cm1^{-1} confirm the amide C=O bond, while 1250–1150 cm1^{-1} regions indicate C-O (methoxy) and C-Cl vibrations .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 234.9904 for C8_8H6_6Cl2_2NO2_2) .

Q. How can crystallization conditions be optimized for structural analysis?

  • Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at 4°C promotes single-crystal growth. Crystallinity is confirmed via powder XRD. Pre-saturation with inert gases minimizes oxidation .

Advanced Research Questions

Q. How do supramolecular interactions influence the crystal packing of this compound?

  • Methodological Answer : X-ray diffraction (SHELXL ) reveals dominant interactions:

  • Hydrogen bonding : N-H···O between amide groups (2.8–3.0 Å).
  • Halogen interactions : Cl···Cl contacts (3.3–3.5 Å) stabilize layered packing .
  • π-Stacking : Offset aromatic rings (3.6–4.0 Å spacing) contribute to 3D frameworks. Use Mercury software to visualize synthons .

Q. How can conflicting spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting vs. symmetric XRD structures) require iterative validation:

  • Triangulation : Cross-check NMR with IR and MS to rule out impurities.
  • Dynamic vs. Static Disorder : Crystallographic models may average dynamic conformations; variable-temperature XRD or solid-state NMR clarifies discrepancies .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrophilic Fukui indices. Chlorine at position 5 shows higher susceptibility to substitution than position 2 due to steric hindrance from the methoxy group .

Safety and Compliance

  • Handling : Use fume hoods; avoid skin contact (S24/25) .
  • Waste Management : Segregate halogenated waste for incineration to prevent environmental release .

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2,5-dichloro-N-methoxybenzamide
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.